5-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a pyrazole ring, a benzodiazepine ring, and a thiazine dione group. Pyrazole is a five-membered ring with two nitrogen atoms, and benzodiazepine is a seven-membered ring with two nitrogen atoms. Thiazine is a six-membered ring containing a sulfur and a nitrogen atom, and dione indicates the presence of two carbonyl (C=O) groups .
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Kendre, Landge, and Bhusare (2015) highlights the preparation of novel derivatives, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine, through multi-component cyclo-condensation reactions. These compounds were evaluated for their antimicrobial and anti-inflammatory activities, showcasing their therapeutic potentials beyond traditional drug applications (Kendre, B. V., Landge, M. G., & Bhusare, S., 2015).
Antimicrobial and Antitumor Activities
Another research effort by Ibrahim, Abdel-Megid Abdel-Hamed, and El-Gohary (2011) focused on the condensation of specific derivatives to produce compounds with significant antimicrobial activities against various pathogens such as Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This study demonstrates the compound's role in addressing microbial resistance and finding new therapeutic agents (Ibrahim, M., Mohamed Abdel-Megid Abdel-Hamed, & El-Gohary, N. M., 2011).
Anticonvulsant Testing
The synthesis of novel 4-amino-1,4-benzodiazepine-2,5-diones for anticonvulsant testing as outlined by Tita and Kornet (1987), explores the pathways to synthesize these compounds and evaluate their potential in mice models for MES seizure and sc Met seizure threshold tests. This emphasizes the exploration of benzodiazepine derivatives for neurological conditions (Tita, T. T., & Kornet, M., 1987).
Antiviral Activity
Hebishy, Salama, and Elgemeie (2020) developed a new route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity. This study provides insight into the potential of these compounds in combating viral infections, particularly bird flu influenza H5N1, showcasing their importance in antiviral research (Hebishy, A., Salama, H. T., & Elgemeie, G., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known to exhibit diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities , suggesting that their targets might be related to these diseases’ pathogenesis.
Mode of Action
Pyrazole-bearing compounds have been reported to interact with their targets, leading to changes that result in their pharmacological effects . For instance, some pyrazole derivatives have shown superior antipromastigote activity, which was more active than standard drugs .
Biochemical Pathways
It’s known that cells produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Pyrazole-bearing compounds might interact with these pathways, affecting their downstream effects .
Pharmacokinetics
Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known to be highly soluble in water and other polar solvents . This suggests that similar compounds might also have good bioavailability.
Result of Action
Some pyrazole derivatives have shown superior antipromastigote activity , suggesting that they might have similar effects at the molecular and cellular levels.
Properties
IUPAC Name |
5-[2-(1-ethyl-5-methylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-6-hydroxy-1,3-thiazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-3-24-10(2)11(9-20-24)14-8-15(16-17(25)23-19(27)28-18(16)26)22-13-7-5-4-6-12(13)21-14/h4-7,9,14,21,26H,3,8H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZUJGCUXIIVDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2CC(=NC3=CC=CC=C3N2)C4=C(SC(=O)NC4=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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